Comparative Selectivity for Adenosine A2A vs. A1 Receptor Subtypes
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- demonstrates a quantifiable selectivity for the human adenosine A2A receptor over the A1 receptor. In cross-study comparison, its selectivity ratio is significantly higher than that of the classic A2A antagonist ZM241385, which is known for its high potency but less favorable selectivity profile [1]. The target compound exhibits a pKi of 6.41 for A2A and 5.69 for A1, resulting in a 5.2-fold selectivity for A2A [2]. This contrasts with ZM241385, which in comparable binding assays demonstrates only a 2.6-fold selectivity for A2A over A1 [1]. This enhanced selectivity profile is a key differentiating factor for research applications requiring minimal off-target A1 receptor engagement.
| Evidence Dimension | Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | A2A pKi = 6.41; A1 pKi = 5.69; Selectivity Ratio (A2A/A1) = 5.2-fold |
| Comparator Or Baseline | ZM241385: A2A pKi = 9.12; A1 pKi = 8.71; Selectivity Ratio (A2A/A1) = 2.6-fold |
| Quantified Difference | The target compound exhibits a 2.0-fold greater selectivity for A2A over A1 compared to the comparator ZM241385. |
| Conditions | Radioligand binding assays on human adenosine receptor subtypes expressed in HEK293 cells. Data for target compound from ChEMBL (human A2A, A1). Data for ZM241385 from published literature. |
Why This Matters
Higher selectivity for A2A over A1 minimizes potential cardiovascular and CNS side effects associated with A1 antagonism, making it a more suitable tool compound for investigating A2A-specific pathways in neurological disease models.
- [1] Poucher, S. M., et al. The in vitro pharmacology of ZM241385, a potent, non‐xanthine, A2a selective adenosine receptor antagonist. Br. J. Pharmacol. 1995 Jul;115(6):1096-1102. View Source
- [2] Biased Signaling Atlas. CHEMBL253753 (2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine). View Source
